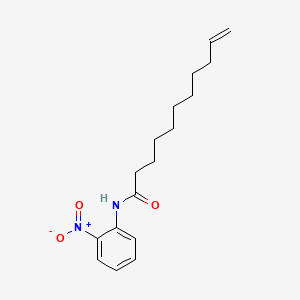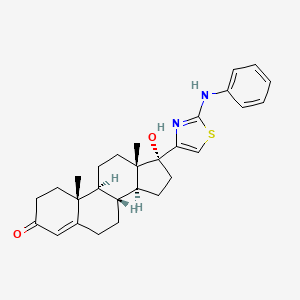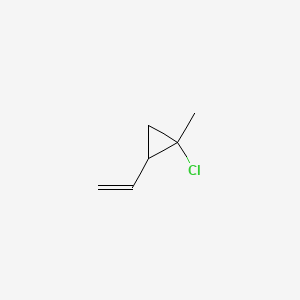
1-Chloro-2-ethenyl-1-methylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-ethenyl-1-methylcyclopropane is an organic compound with the molecular formula C6H9Cl It is a cyclopropane derivative, characterized by the presence of a chlorine atom, an ethenyl group, and a methyl group attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethenyl-1-methylcyclopropane can be synthesized through several methods. One common approach involves the reaction of 1-chloro-1-methylcyclopropane with a suitable ethenylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures and environmental considerations are also crucial in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-ethenyl-1-methylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated cyclopropane derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Saturated cyclopropane derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-ethenyl-1-methylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-chloro-2-ethenyl-1-methylcyclopropane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The ethenyl group can participate in reactions that modify the compound’s activity, while the chlorine atom can enhance its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-methylcyclopropane: Lacks the ethenyl group, resulting in different reactivity and applications.
2-Chloro-1-methylcyclopropane: Positional isomer with distinct chemical properties.
1-Bromo-2-ethenyl-1-methylcyclopropane: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness: 1-Chloro-2-ethenyl-1-methylcyclopropane is unique due to the combination of the chlorine atom, ethenyl group, and methyl group on the cyclopropane ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
62337-93-3 |
|---|---|
Molekularformel |
C6H9Cl |
Molekulargewicht |
116.59 g/mol |
IUPAC-Name |
1-chloro-2-ethenyl-1-methylcyclopropane |
InChI |
InChI=1S/C6H9Cl/c1-3-5-4-6(5,2)7/h3,5H,1,4H2,2H3 |
InChI-Schlüssel |
LDHWLKBGHJYYIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


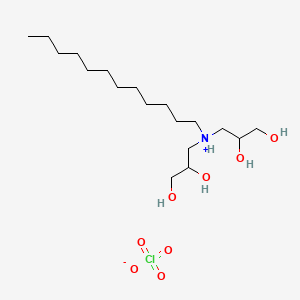
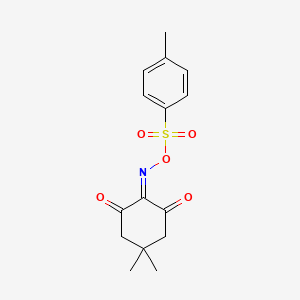
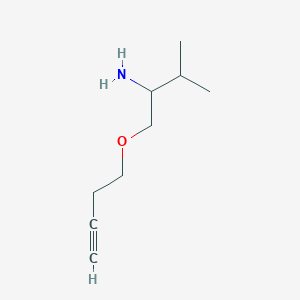
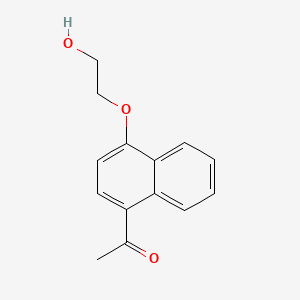
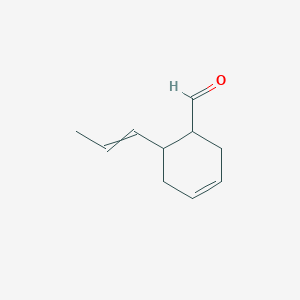

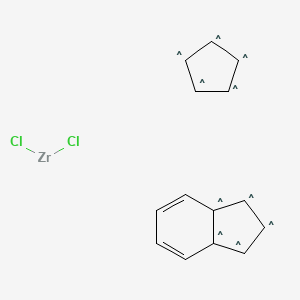
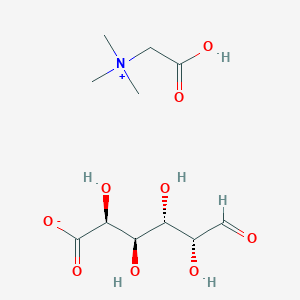

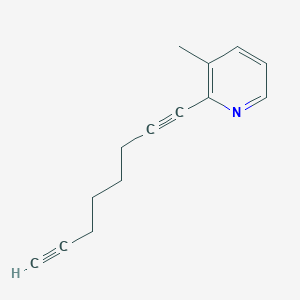
![4-[(4-Nitrophenyl)methanesulfonyl]morpholine](/img/structure/B13791988.png)
